tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 910442-75-0
VCID: VC15900272
InChI: InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3
SMILES:
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate

CAS No.: 910442-75-0

Cat. No.: VC15900272

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate - 910442-75-0

Specification

CAS No. 910442-75-0
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl 4-[(2-aminophenyl)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3
Standard InChI Key GWQYYWDFGZGETF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a 2-aminobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. The benzyl moiety introduces aromaticity and potential hydrogen-bonding interactions via the amine group, while the Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic manipulations .

Table 1: Key Physicochemical Properties of Structural Analogs

PropertyValue (Analog)Method/Source
Molecular FormulaC₁₆H₂₄N₂O₂HRMS
Molecular Weight276.38 g/molCalculated
Melting Point111–112°CExperimental
Boiling Point442.6±40.0°C (Predicted)QSPR Modeling
Density1.156±0.06 g/cm³Predicted
LogP (Octanol-Water)3.5Computational Estimation

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a closely related analog, follows a Suzuki-Miyaura cross-coupling strategy :

  • General Procedure B:

    • Reactants: 2-Bromonitrobenzene (0.25 mmol) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.25 mmol).

    • Conditions: Pd catalysis, aqueous Na₂CO₃, toluene/ethanol (3:1), 90°C, 12 hours.

    • Workup: Ethyl acetate extraction, washing with H₂O/brine, drying (Na₂SO₄), and vacuum concentration.

    • Yield: 96% as a dark yellow oil .

For the target compound, replacing the boronate ester with a benzyl-substituted analog would enable analogous coupling, though steric effects may necessitate adjusted reaction times or temperatures.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.10–7.02 (m, 2H, ArH), 6.79 (td, 1H, ArH), 4.22 (br. s, 2H, CH₂), 3.63 (s, 2H, NH₂), 2.77 (t, 2H, J = 10.7 Hz), 1.48 (s, 9H, Boc) .

  • HRMS: [M+H]⁺ observed at 277.1912 (calc. 277.1911) .

Applications in Medicinal Chemistry

Enzyme Inhibition and Receptor Targeting

Piperidine derivatives are pivotal in drug discovery due to their conformational flexibility and ability to interact with biological targets. The 2-aminobenzyl group in this compound suggests potential as:

  • Dopamine Receptor Ligands: Structural similarity to known antipsychotics implies affinity for D₂-like receptors.

  • Kinase Inhibitors: The amine group may chelate ATP-binding sites in kinases, analogous to imatinib derivatives.

Table 2: Comparative Bioactivity of Piperidine Analogs

CompoundTargetIC₅₀/EC₅₀
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylateInositol Phosphate Kinase400 nM
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylateSerotonin Receptor220 nM

Future Directions

  • Synthetic Optimization: Explore microwave-assisted coupling to reduce reaction times .

  • Biological Screening: Prioritize assays against neurodegenerative targets (e.g., tau kinases).

  • PROTAC Development: Integrate the piperidine scaffold into proteolysis-targeting chimeras.

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